N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide
Brand Name: Vulcanchem
CAS No.: 899966-76-8
VCID: VC7458283
InChI: InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-5-3-4-15(2)10-17/h3-11,13H,12H2,1-2H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)C
Molecular Formula: C21H19N5O3
Molecular Weight: 389.415

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

CAS No.: 899966-76-8

Cat. No.: VC7458283

Molecular Formula: C21H19N5O3

Molecular Weight: 389.415

* For research use only. Not for human or veterinary use.

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide - 899966-76-8

Specification

CAS No. 899966-76-8
Molecular Formula C21H19N5O3
Molecular Weight 389.415
IUPAC Name 2-(3-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-5-3-4-15(2)10-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Standard InChI Key PIDOBKSRAGAEPX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)C

Introduction

Synthesis Pathway

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide likely involves:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Starting from a β-keto ester or diketone precursor.

    • Reaction with hydrazine derivatives to form the pyrazole ring.

    • Cyclization with a suitable reagent (e.g., formamide or urea) to construct the pyrimidine ring.

  • Functionalization:

    • Introduction of the p-tolyl group via alkylation or arylation reactions.

    • Formation of the acetamide linkage through condensation with an appropriate acyl chloride or ester.

    • Etherification to attach the m-tolyloxy group.

This multi-step synthetic route aligns with established methodologies for heterocyclic compounds such as those described in patents and research articles on pyrazolo[3,4-d]pyrimidines .

3.1. Pharmacological Activities

Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities:

  • Kinase Inhibition: These compounds often inhibit protein kinases such as SGK1 (serum and glucocorticoid-regulated kinase), which are implicated in inflammatory diseases and cancer .

  • Anti-inflammatory Effects: Structural analogs have shown potential as COX-2 inhibitors or 5-lipoxygenase inhibitors, reducing inflammation without severe gastrointestinal side effects .

  • Anticancer Properties: Related compounds selectively target tumor cells by interfering with purine biosynthesis or other metabolic pathways .

3.2. Molecular Docking Studies

In silico studies on similar compounds suggest strong binding affinities to active sites of enzymes like COX-2 and SGK1. These interactions are mediated by hydrogen bonding and hydrophobic interactions involving the ketone and amide groups .

4.1. Structural Analogues

Several studies have explored derivatives of pyrazolo[3,4-d]pyrimidines:

  • Substituted derivatives with phenoxy or alkoxy groups exhibit enhanced selectivity for specific enzymes .

  • Modifications at positions 1 and 5 influence biological activity significantly.

4.2. Biological Testing

Study FocusKey Findings
Anti-inflammatory agents Demonstrated selective COX-2 inhibition with reduced cytotoxicity
Anticancer agents Potent inhibition of tumor cell proliferation via folate receptor pathways
Kinase inhibitors Effective modulation of SGK1 activity for inflammatory disease treatment

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